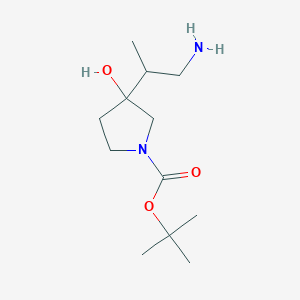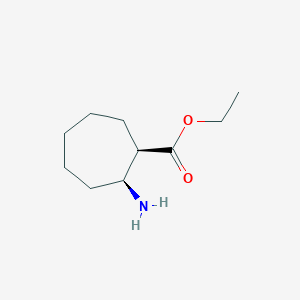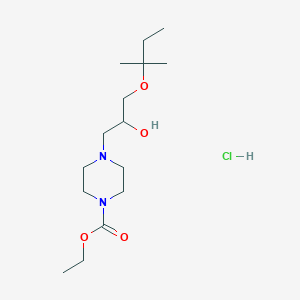
2-Chloro-5-iodo-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.46 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-Chloro-5-iodo-4-methylpyrimidine involves several steps. The raw material, 2-chloro-5-methylpyridine, is subjected to 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodo-4-methylpyrimidine can be represented by the InChI code: 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 . This indicates that the molecule consists of a pyrimidine ring with chlorine, iodine, and a methyl group attached at positions 2, 5, and 4 respectively .Physical And Chemical Properties Analysis
2-Chloro-5-iodo-4-methylpyrimidine is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Silyl-Mediated Halogen/Halogen Displacement in Heterocycles
A study by Schlosser and Cottet (2002) discusses the utility of silyl-mediated halogen/halogen displacement reactions in pyrimidines and other heterocycles. This process involves converting chloro- to bromo- or iodo- derivatives, highlighting a method to manipulate the halogen atoms on the pyrimidine ring, which could be applied to 2-Chloro-5-iodo-4-methylpyrimidine for synthesizing various derivatives (Schlosser & Cottet, 2002).
Interaction with σ- and π-Acceptors
Rabie et al. (2007) explored the interaction of 2-aminopyrimidine with iodine, a σ-type acceptor, suggesting potential reactions and transformations involving 2-Chloro-5-iodo-4-methylpyrimidine in the presence of σ- and π-acceptors. This research provides insight into the charge transfer complexes and chemical reactivity of pyrimidine derivatives with acceptors, which could extend to understanding the reactivity of 2-Chloro-5-iodo-4-methylpyrimidine (Rabie, Abou-El-Wafa, & Mohamed, 2007).
Insights into Halogen Bonding
He et al. (2020) investigated the halogen bonding interactions in pyrimidine derivatives, providing valuable insights into the structural and electronic properties that could influence the binding and reactivity of 2-Chloro-5-iodo-4-methylpyrimidine in biological systems or as part of molecular assemblies (He et al., 2020).
Alkynylation under Pd/C–Copper Catalysis
The study by Pal et al. (2006) on the regioselective synthesis of alkynylpyrimidines via Pd/C–Cu catalyzed coupling reactions demonstrates a method for functionalizing pyrimidine rings, including 2-Chloro-5-iodo-4-methylpyrimidine. This process allows for the introduction of alkynyl groups, expanding the compound's utility in organic synthesis and drug development (Pal et al., 2006).
Photolysis to Form Heteroaryl-Pyrimidines
Allen et al. (1977) described the photolysis of 5-iodo- and 2-chloro-5-iodo-pyrimidines to form heteroaryl derivatives, offering a pathway for modifying 2-Chloro-5-iodo-4-methylpyrimidine through light-induced reactions. This method provides an avenue for the synthesis of phenyl- and heteroaryl-pyrimidines, potentially useful in creating novel compounds for various applications (Allen et al., 1977).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-iodo-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJFXANRRVJVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4-methylpyrimidine | |
CAS RN |
1934475-51-0 |
Source


|
| Record name | 2-chloro-5-iodo-4-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)
![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)
![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)
![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)



![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)


